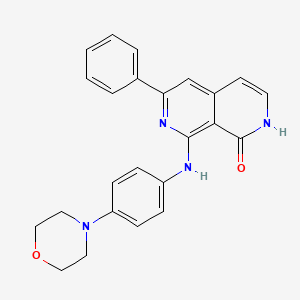
8-(4-morpholin-4-ylanilino)-6-phenyl-2H-2,7-naphthyridin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the patent number US8546370 is a class of kinase inhibitors. These compounds are designed to inhibit the activity of specific kinases, which are enzymes that play a crucial role in various cellular processes, including cell division, metabolism, and signal transduction. The inhibition of these kinases can be beneficial in treating diseases such as cancer, where abnormal kinase activity is often observed .
Métodos De Preparación
The preparation of these kinase inhibitors involves multiple synthetic routes and reaction conditions. One common method includes the synthesis of 2,7-naphthyridin derivatives. The process typically involves the formation of a core structure through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
These kinase inhibitors undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, enhancing their biological activity or stability .
Aplicaciones Científicas De Investigación
The kinase inhibitors described in US8546370 have a wide range of scientific research applications:
Chemistry: These compounds are used to study the mechanisms of kinase inhibition and to develop new synthetic methods for producing kinase inhibitors.
Biology: They are employed in research to understand the role of kinases in cellular processes and to identify potential therapeutic targets for various diseases.
Medicine: These inhibitors are investigated for their potential use in treating diseases such as cancer, where abnormal kinase activity is a key factor.
Mecanismo De Acción
The mechanism of action of these kinase inhibitors involves binding to the active site of the kinase enzyme, thereby preventing its activity. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The inhibition of kinase activity disrupts the signaling pathways that are essential for cell growth and division, leading to the suppression of abnormal cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to those described in US8546370 include other kinase inhibitors such as:
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: An inhibitor used to treat non-small cell lung cancer.
Erlotinib: Another inhibitor used for the treatment of non-small cell lung cancer.
The uniqueness of the compounds in US8546370 lies in their specific structure, which allows for selective inhibition of certain kinases, potentially reducing side effects and increasing therapeutic efficacy .
Propiedades
Fórmula molecular |
C24H22N4O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
8-(4-morpholin-4-ylanilino)-6-phenyl-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C24H22N4O2/c29-24-22-18(10-11-25-24)16-21(17-4-2-1-3-5-17)27-23(22)26-19-6-8-20(9-7-19)28-12-14-30-15-13-28/h1-11,16H,12-15H2,(H,25,29)(H,26,27) |
Clave InChI |
UNLNOESEDGPPCS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC3=C4C(=CC(=N3)C5=CC=CC=C5)C=CNC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide](/img/structure/B10836694.png)
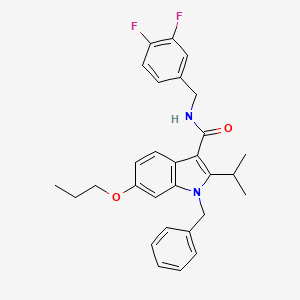
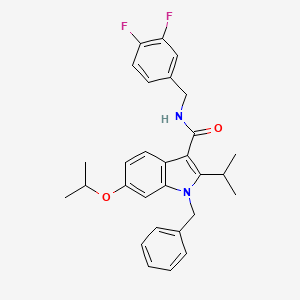
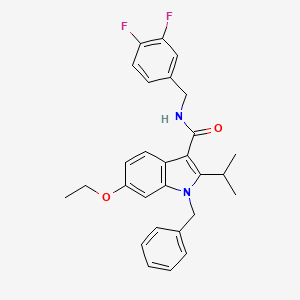
![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)
![methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B10836712.png)

![(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid](/img/structure/B10836734.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-amino-2,3,4,5-tetrahydropyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836755.png)
![(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide](/img/structure/B10836761.png)
![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
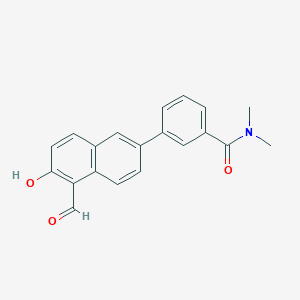
![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)